molecular formula C15H23NO8 B1675941 Mal-PEG4-Acid CAS No. 518044-41-2

Mal-PEG4-Acid

Cat. No.: B1675941
CAS No.: 518044-41-2
M. Wt: 345.34 g/mol
InChI Key: BTFZSOVKVDCKQD-UHFFFAOYSA-N
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Description

Mal-PEG4-Acid, also known as Maleimide-PEG4-Propionic Acid, is a heterobifunctional monodisperse poly(ethylene glycol) crosslinking agent or spacer. This compound consists of a maleimide functional group, a tetraethylene glycol chain, and a carboxylic acid group. The maleimide group reacts with sulfhydryl groups via Michael addition reaction, while the carboxylic acid group can form amide bonds with free amines .

Mechanism of Action

Target of Action

Mal-PEG4-Acid is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, thereby leading to the degradation of the target protein . The primary targets of this compound are therefore the proteins that it is designed to degrade, and the E3 ubiquitin ligase that it recruits for this purpose .

Mode of Action

The mode of action of this compound involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . The maleimide group in this compound reacts with sulfhydryl groups via Michael addition reaction . The propionic acid functional group reacts with free amines to form amide bonds . This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting an E3 ubiquitin ligase, this compound facilitates the ubiquitination of the target protein. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades the protein into small peptides .

Pharmacokinetics

The hydrophilic peg spacer in this compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The result of the action of this compound is the selective degradation of the target protein . This can lead to the modulation of cellular processes in which the target protein is involved. The specific molecular and cellular effects would depend on the identity of the target protein.

Action Environment

The action of this compound, like all PROTACs, takes place intracellularly . Environmental factors such as pH and the presence of other proteins could potentially influence its action, efficacy, and stability. For instance, the reactivity of the maleimide group with sulfhydryl groups could be influenced by the pH of the environment . Additionally, the presence of other proteins could affect the selectivity and efficacy of target protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-Acid typically involves the reaction of maleimide with tetraethylene glycol under controlled temperature and reaction conditions to form a maleimide-tetraethylene glycol coupling compound. This intermediate is then reacted with a compound containing a carboxylic acid group to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The product is then purified using techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG4-Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG4-Acid is unique due to its specific molecular weight and the number of repeat units in the polyethylene glycol chain. This monodisperse nature ensures consistent performance in applications, unlike traditional polyethylene glycol polymers that exhibit polydispersity .

Properties

IUPAC Name

3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO8/c17-13-1-2-14(18)16(13)4-6-22-8-10-24-12-11-23-9-7-21-5-3-15(19)20/h1-2H,3-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFZSOVKVDCKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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